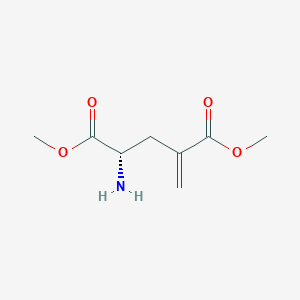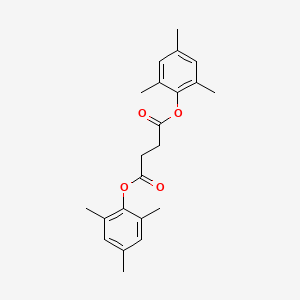![molecular formula C34H50O B14593013 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one CAS No. 61314-36-1](/img/structure/B14593013.png)
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one is a chemical compound known for its unique structure and properties It is characterized by a fluorenyl group attached to a nonanone chain, with a methylundecyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one typically involves multi-step organic reactions. One common method includes the alkylation of fluorenone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogenation catalysts such as palladium on carbon can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted fluorenyl derivatives.
Applications De Recherche Scientifique
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the compound may interact with cellular enzymes, inhibiting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Methylenebicyclo[3.3.1]nonan-3-one: Shares a similar bicyclic structure but differs in the substituents and overall reactivity.
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one: Another compound with a spirocyclic structure, used as a covalent inhibitor in cancer research
Uniqueness
1-[7-(3-Methylundecyl)-9H-fluoren-2-YL]nonan-1-one is unique due to its combination of a fluorenyl group with a long alkyl chain, providing distinct physical and chemical properties. This uniqueness makes it valuable in various research and industrial applications .
Propriétés
Numéro CAS |
61314-36-1 |
|---|---|
Formule moléculaire |
C34H50O |
Poids moléculaire |
474.8 g/mol |
Nom IUPAC |
1-[7-(3-methylundecyl)-9H-fluoren-2-yl]nonan-1-one |
InChI |
InChI=1S/C34H50O/c1-4-6-8-10-12-14-16-27(3)18-19-28-20-22-32-30(24-28)26-31-25-29(21-23-33(31)32)34(35)17-15-13-11-9-7-5-2/h20-25,27H,4-19,26H2,1-3H3 |
Clé InChI |
SRHVJNNYAUTZMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(C)CCC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)C(=O)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-Disulfanediylbis[3-(2-aminoethyl)-1H-indol-5-ol]](/img/structure/B14592935.png)
![{3-[Bis(2-methylpropyl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B14592952.png)


![2,5,8-Trioxabicyclo[7.1.0]deca-3,6-diene](/img/structure/B14592985.png)
![N-Phenyl-4,6-bis[(prop-2-en-1-yl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B14592991.png)

![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)




